7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C25H42N4O3S. This compound is part of the purine family, which is known for its significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include hexadecylamine, methyl iodide, and propylthiol. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction replaces one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and metabolism.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating biological processes such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 7-Hexadecyl-8-(2-hydroxypropyl)sulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Hexadecyl-8-(2-oxo-propylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-Hexadecyl-8-hexyloxysulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione .
Uniqueness
What sets 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H44N4O2S |
---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
7-hexadecyl-3-methyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C25H44N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20-5-2)28(3)24(31)27-23(21)30/h4-20H2,1-3H3,(H,27,30,31) |
InChI Key |
ZHOSKUYHYDCFTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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